Cas no 2097869-37-7 (2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one)

2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one
- 2097869-37-7
- 2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
- AKOS032467168
- F6550-6238
- 2-(2,4-dichlorophenoxy)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone
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- Inchi: 1S/C15H14Cl2N4O2/c16-10-3-4-13(12(17)6-10)23-9-15(22)21-7-11(8-21)19-14-2-1-5-18-20-14/h1-6,11H,7-9H2,(H,19,20)
- InChI Key: AJMSNRYOQMJFBD-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OCC(N1CC(C1)NC1=CC=CN=N1)=O)Cl
Computed Properties
- Exact Mass: 352.0493811g/mol
- Monoisotopic Mass: 352.0493811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4Ų
- XLogP3: 2.5
2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6550-6238-20mg |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6550-6238-75mg |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6550-6238-30mg |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6550-6238-20μmol |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-6238-25mg |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6550-6238-15mg |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6550-6238-2mg |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6550-6238-10μmol |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6550-6238-10mg |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6550-6238-50mg |
2-(2,4-dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one |
2097869-37-7 | 50mg |
$160.0 | 2023-09-08 |
2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one Related Literature
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on 2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one
Introduction to 2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2097869-37-7)
The compound 2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one (CAS No. 2097869-37-7) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the development of novel agrochemical agents. This compound belongs to a class of heterocyclic derivatives that exhibit promising biological activities, making it a subject of intense research interest. Its unique structural framework, featuring a combination of a phenoxy group, an azetidine ring, and a pyridazine moiety, contributes to its multifaceted interactions with biological targets.
Recent studies have highlighted the potential of this compound as a lead structure in the synthesis of next-generation pesticides. The 2,4-dichlorophenoxy substituent is known for its ability to enhance binding affinity to enzymatic targets, while the pyridazin-3-yl group introduces additional pharmacophoric elements that modulate receptor interactions. This synergistic arrangement has been observed to improve efficacy against a range of pests without compromising environmental safety.
In the realm of medicinal chemistry, the aminoazetidin-1-yl moiety serves as a critical pharmacological scaffold. Azetidine derivatives are particularly noteworthy for their role in inhibiting key metabolic pathways in pests, thereby disrupting their life cycles. The incorporation of a pyridazine ring further enhances the compound's bioisosteric properties, allowing for selective binding to pest-specific enzymes. This design philosophy aligns with the growing demand for sustainable agrochemical solutions that minimize ecological impact.
Current research initiatives are focusing on optimizing the synthetic pathways for 2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one to improve yield and scalability. Advances in catalytic methods and green chemistry principles are being leveraged to develop more efficient production processes. These efforts are crucial for ensuring that the compound can be manufactured sustainably while maintaining its high biological activity.
The biological activity profile of this compound has been extensively evaluated in preclinical studies. Initial findings suggest that it exhibits potent insecticidal properties against several major crop pests. The mode of action involves inhibition of essential enzymes involved in pest metabolism and growth regulation. This mechanism offers a distinct advantage over conventional pesticides, which often suffer from rapid resistance development due to their narrow spectrum of action.
One of the most compelling aspects of 2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one is its potential for cross-resistance management. The multifaceted pharmacophoric design allows it to interact with multiple target sites within the pest organism, reducing the likelihood of resistance emergence. This characteristic is particularly valuable in agricultural systems where resistance to existing pesticides poses a significant threat to crop protection strategies.
Environmental fate studies have been conducted to assess the persistence and degradation kinetics of this compound in various ecosystems. Preliminary results indicate that it degrades rapidly under aerobic conditions, with half-lives ranging from several days to weeks depending on environmental conditions. This rapid degradation profile suggests that it poses minimal risk to non-target organisms and ecosystems when used as directed.
The regulatory landscape for agrochemicals continues to evolve, emphasizing safety and efficacy standards that reflect both human health and environmental considerations. The development pipeline for 2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one is aligned with these regulatory expectations, ensuring that it meets stringent requirements before reaching commercialization. Collaborative efforts between academic researchers and industry partners are essential for navigating these complex regulatory pathways efficiently.
Future research directions include exploring novel derivatives of this compound that may further enhance its biological activity or improve its environmental profile. Structure-based drug design approaches are being employed to refine the pharmacophoric elements responsible for its insecticidal properties. By leveraging computational modeling techniques, researchers aim to identify structural modifications that will optimize potency while minimizing off-target effects.
The economic implications of developing effective agrochemical agents like 2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-yl}ethan-1-one cannot be overstated. Agriculture relies heavily on innovative solutions to protect crops from pests and diseases, ensuring food security and economic stability worldwide. Investment in research and development within this sector is critical for addressing emerging challenges such as climate change and evolving pest resistance patterns.
In conclusion,2-(2,4-dichlorophenoxy)-1-{3-(pyridazin-3-yl)aminoazetidin-1-ylenthanone (CAS No. 2097869377) represents a promising candidate for next-generation agrochemical applications. Its unique structural features and favorable biological activity profile position it as a valuable tool in sustainable pest management strategies. Continued research efforts will further refine its properties and expand its potential applications across diverse agricultural systems.
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